molecular formula C12H12N2O2 B180863 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 61226-19-5

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B180863
CAS No.: 61226-19-5
M. Wt: 216.24 g/mol
InChI Key: LPYTYYLNGJGJGW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP).

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in intracellular cAMP levels, affecting various cellular processes.

Biochemical Pathways

The affected pathway is the cAMP signaling pathway . By inhibiting the activity of phosphodiesterase 4D, the compound could potentially increase the levels of cAMP within the cell . cAMP is a second messenger involved in many processes such as the regulation of glycogen, sugar, and lipid metabolism.

Result of Action

Given its potential role in increasing camp levels, it could have wide-ranging effects on cellular metabolism and other processes regulated by camp .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form this compound dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrogenated pyrazoles, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid belongs to the class of phenylpyrazoles, characterized by a pyrazole ring attached to a phenyl group. Its molecular formula is C14H17N2O2C_{14}H_{17}N_{2}O_{2}, with an average molecular weight of approximately 245.297 g/mol. The compound exhibits significant biological activity due to its structural features, which facilitate interactions with various biological targets.

Phosphodiesterase Inhibition

One of the primary applications of this compound is as an inhibitor of phosphodiesterases (PDEs), particularly PDE4D. These enzymes are crucial in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in numerous physiological processes. Inhibition of PDE4D can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) by enhancing cAMP signaling pathways .

Table 1: Summary of PDE Inhibition Studies

Study ReferenceCompound TestedTarget EnzymeEffect Observed
This compoundPDE4DSignificant inhibition noted
Other pyrazole derivativesPDE4BComparable inhibition effects

Antitumor Activity

Recent studies have indicated that this compound exhibits potential antitumor properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival .

Case Study: Antitumor Effects
A study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models, suggesting its potential as a chemotherapeutic agent.

Toxicological Studies

The safety profile of this compound has also been evaluated. Toxicity studies indicate that the compound has a low acute toxicity level (LD50 > 2000 mg/kg in rats), making it a candidate for further development in therapeutic applications .

Biodegradation and Environmental Impact

Research into the environmental impact of this compound shows that it is not readily biodegradable, which raises concerns regarding its accumulation in ecosystems. Studies suggest that while it poses minimal risk to human health at controlled exposure levels, its environmental persistence necessitates careful handling and disposal practices .

Table 2: Environmental Properties

PropertyValue
BiodegradabilityNot readily biodegradable
Acute Toxicity (LD50)>2000 mg/kg
Occupational Exposure Limit≤0.01 mg/m³

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (often referred to as DMPC) is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : Approximately 220.24 g/mol
  • CAS Number : 61226-19-5

Research indicates that DMPC interacts with various biological targets, particularly phosphodiesterase enzymes. These enzymes are crucial in regulating cyclic adenosine monophosphate (cAMP) levels within cells, which play a significant role in cellular signaling pathways. The inhibition of these enzymes suggests potential therapeutic applications in conditions where cAMP signaling is disrupted, such as inflammatory diseases and certain cancers.

Biological Activities

DMPC exhibits several notable biological activities:

  • Anti-inflammatory Properties :
    • Studies have shown that DMPC can significantly reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial effects against various bacterial strains and fungi, indicating its potential as a new antimicrobial agent .
  • Antitumor Activity :
    • Preliminary studies suggest that DMPC may possess antitumor properties, potentially inhibiting the proliferation of cancer cells through its interaction with specific molecular pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of DMPC and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatorySignificant reduction in inflammatory markers in models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInhibition of cancer cell proliferation observed

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of DMPC, researchers administered the compound to animal models with induced inflammation. The results indicated a marked decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6), supporting its potential use in treating inflammatory conditions.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of DMPC derivatives against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the chemical structure could enhance efficacy .

Structural Analogues and Their Activities

DMPC shares structural similarities with other pyrazole derivatives that also exhibit significant biological activities. Some notable analogues include:

Compound NameMolecular FormulaKey Features
3-Methyl-1-phenylpyrazoleC11H12N2Lacks carboxylic acid functionality
4-MethylthiazoleC4H5NSDifferent heterocyclic structure
3-Acetyl-1-methylpyrazoleC8H10N2OContains an acetyl group instead of a carboxylic acid
1-(4-Methoxyphenyl)-3-methylpyrazoleC11H12N2OFeatures a methoxy group on the phenyl ring

These compounds exhibit varying degrees of biological activity and highlight the unique properties of DMPC due to its specific structural features.

Properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYTYYLNGJGJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346450
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61226-19-5
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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